Tert-butyl (4-formyl-5-hydroxypyridin-3-YL)methylcarbamate
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Overview
Description
Tert-butyl (4-formyl-5-hydroxypyridin-3-YL)methylcarbamate is a heterocyclic compound with the molecular formula C12H16N2O4 and a molecular weight of 252.27 g/mol . This compound is characterized by the presence of a pyridine ring substituted with formyl, hydroxyl, and carbamate groups, making it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (4-formyl-5-hydroxypyridin-3-YL)methylcarbamate typically involves the reaction of 4-formyl-5-hydroxypyridine with tert-butyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4-formyl-5-hydroxypyridin-3-YL)methylcarbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Tert-butyl (4-carboxy-5-hydroxypyridin-3-YL)methylcarbamate.
Reduction: Tert-butyl (4-hydroxymethyl-5-hydroxypyridin-3-YL)methylcarbamate.
Substitution: Tert-butyl (4-alkoxy-5-hydroxypyridin-3-YL)methylcarbamate.
Scientific Research Applications
Tert-butyl (4-formyl-5-hydroxypyridin-3-YL)methylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of Tert-butyl (4-formyl-5-hydroxypyridin-3-YL)methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl and hydroxyl groups can form hydrogen bonds with active sites, while the carbamate group can participate in covalent bonding, leading to inhibition or modulation of the target’s activity .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (4-hydroxy-5-methoxypyridin-3-YL)methylcarbamate: Similar structure but with a methoxy group instead of a formyl group.
Tert-butyl (5-bromo-3-methoxypyridin-2-YL)methylcarbamate: Contains a bromo substituent, which alters its reactivity and applications.
Uniqueness
Tert-butyl (4-formyl-5-hydroxypyridin-3-YL)methylcarbamate is unique due to the presence of both formyl and hydroxyl groups on the pyridine ring, providing a versatile platform for further functionalization and diverse chemical reactions .
Properties
Molecular Formula |
C12H16N2O4 |
---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
tert-butyl N-[(4-formyl-5-hydroxypyridin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-5-8-4-13-6-10(16)9(8)7-15/h4,6-7,16H,5H2,1-3H3,(H,14,17) |
InChI Key |
GZGRBTSPHDYGBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CN=CC(=C1C=O)O |
Origin of Product |
United States |
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